N-(2-Chloro-4-cyclopropyl-5-hydroxyphenyl)methanesulfonamide
Description
N-(2-Chloro-4-cyclopropyl-5-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a substituted aromatic ring. The aromatic ring features a chlorine atom at the 2-position, a cyclopropyl group at the 4-position, and a hydroxyl group at the 5-position. These substituents confer unique electronic, steric, and physicochemical properties to the compound. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
For instance, methanesulfonamide derivatives with methylphenyl substituents have been analyzed using DFT for molecular conformations and spectroscopic properties .
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
N-(2-chloro-4-cyclopropyl-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9-5-10(13)7(4-8(9)11)6-2-3-6/h4-6,12-13H,2-3H2,1H3 |
InChI Key |
DLFBHKQTSLAIOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C(=C1)O)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-cyclopropyl-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-chloro-4-cyclopropyl-5-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-cyclopropyl-5-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-(2-Chloro-4-cyclopropyl-5-hydroxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-cyclopropyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features:
Electronic Effects:
- Chlorine (Cl) : Electron-withdrawing, reduces electron density on the aromatic ring, influencing NMR chemical shifts and reactivity.
- Hydroxyl (OH) : Highly polar and acidic, enhancing solubility in polar solvents compared to methyl-substituted analogs .
- Methyl (CH₃) : Electron-donating, increases electron density, leading to distinct vibrational and NMR profiles compared to Cl/OH substituents .
Spectroscopic and Computational Comparisons
NMR Chemical Shifts (DFT Calculations):
- The hydroxyl group in the target compound is expected to produce a broad peak in the ¹H NMR spectrum (~5.0–6.0 ppm), absent in methyl-substituted analogs.
- Cyclopropyl protons exhibit distinct splitting patterns (~1.0–2.5 ppm) due to ring strain, contrasting with methyl group signals (~2.3 ppm) .
Vibrational Spectroscopy (IR):
- Target Compound : O-H stretching (~3200–3600 cm⁻¹), C-Cl stretching (~550–600 cm⁻¹).
- Methyl Analogs : C-H stretching (~2850–3000 cm⁻¹), absence of O-H vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
